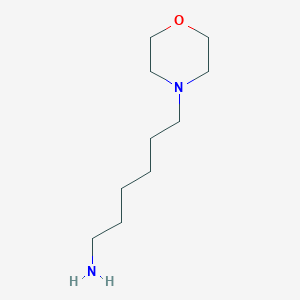

6-Morpholin-4-ylhexylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

6-morpholin-4-ylhexan-1-amine |

InChI |

InChI=1S/C10H22N2O/c11-5-3-1-2-4-6-12-7-9-13-10-8-12/h1-11H2 |

InChI Key |

AUUYQVQMPBJDEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Morpholin 4 Ylhexylamine

Established Synthetic Routes to 6-Morpholin-4-ylhexylamine and its Precursors

The synthesis of this compound is primarily achieved through a two-step process involving the initial formation of a nitrile precursor, 6-Morpholin-4-ylhexanenitrile, followed by its reduction to the desired primary amine.

Synthesis from 6-Morpholin-4-ylhexanenitrile

The most common and direct route to this compound involves the catalytic reduction of 6-Morpholin-4-ylhexanenitrile. This precursor is typically synthesized via the nucleophilic substitution of a 6-halo-hexanenitrile with morpholine (B109124). For instance, the reaction of 6-chlorohexanenitrile (B10956) with morpholine in the presence of a base affords 6-Morpholin-4-ylhexanenitrile.

The subsequent reduction of the nitrile functional group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and selectivity.

Catalytic Hydrogenation:

A widely used catalyst for this reduction is Raney Nickel. semanticscholar.orgmdpi.comcommonorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. commonorganicchemistry.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired primary amine while minimizing the formation of secondary and tertiary amine byproducts.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Yield | Reference |

| Raney Nickel | Ethanol | 70 psi | Room Temp. | High | commonorganicchemistry.com |

| Raney Nickel | Methanol | Atmospheric | Room Temp. | Good | ias.ac.in |

This table presents typical conditions for the reduction of nitriles to primary amines using Raney Nickel. Specific yields for 6-Morpholin-4-ylhexanenitrile may vary.

Alternative Synthetic Pathways and Reaction Optimization

While the nitrile reduction route is well-established, alternative pathways to this compound can be envisaged. One such approach involves the reductive amination of 6-morpholinohexanal. This aldehyde can be prepared from a suitable precursor, such as 6-hydroxyhexanal. The reductive amination would then be carried out using ammonia (B1221849) and a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the target primary amine. organic-chemistry.orgnih.gov

Another potential route could involve the alkylation of morpholine with a 1,6-dihalohexane to form 4-(6-halo-hexyl)-morpholine, followed by a nucleophilic substitution with an amine equivalent, such as ammonia or a protected amine, to introduce the primary amino group. researchgate.netresearchgate.net

Optimization of these synthetic routes would focus on several key aspects:

Catalyst Selection: For the nitrile reduction, screening different catalysts (e.g., palladium, platinum, rhodium on various supports) could lead to improved yields and milder reaction conditions.

Solvent and Base Effects: In the synthesis of the nitrile precursor, the choice of solvent and base can significantly impact reaction rates and yields.

Temperature and Pressure Control: Fine-tuning these parameters during catalytic hydrogenation is crucial for maximizing the yield of the primary amine and minimizing side reactions.

Preparation of this compound Derivatives and Analogs

The presence of a primary amine and a morpholine ring in this compound allows for extensive chemical derivatization to create a library of analogues with diverse properties.

Strategies for Structural Modification of the Hexylamine (B90201) Chain

The primary amine of the hexylamine chain is a prime target for modification.

N-Acylation: The primary amine can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. fortunejournals.comnih.govsemanticscholar.orgresearchgate.nethacettepe.edu.tr This reaction allows for the introduction of a wide range of functional groups.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(6-morpholinohexyl)acetamide |

| Benzoyl Chloride | Pyridine | Chloroform | N-(6-morpholinohexyl)benzamide |

This table provides general conditions for N-acylation of primary amines.

Reductive Amination: Reaction of this compound with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) leads to the formation of secondary or tertiary amines. organic-chemistry.orgnih.govresearchgate.netresearchgate.net This method is highly versatile for introducing various alkyl or aryl substituents.

Sulfonamide Formation: The primary amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. chemsociety.org.ngresearchgate.netfrontiersrj.comimpactfactor.orgnih.gov This functional group is a common pharmacophore in medicinal chemistry.

Modifications of the Morpholine Heterocycle

While the morpholine ring is generally stable, modifications can be introduced, often starting from precursors before the formation of the final this compound molecule.

C-Substitution: The introduction of substituents on the carbon atoms of the morpholine ring can be achieved by starting with appropriately substituted amino alcohols or by employing more complex cyclization strategies. researchgate.netresearchgate.netacs.orgnih.govnih.gov For instance, using a substituted 2-aminoethanol in the initial synthesis can lead to a C-substituted morpholine ring.

N-Oxidation: The tertiary nitrogen of the morpholine ring can be oxidized to an N-oxide, which can alter the electronic properties and steric hindrance of the molecule.

Introduction of Diverse Substituents for Chemical Diversification

A broad range of substituents can be introduced through the derivatization strategies mentioned above. For example:

Aromatic and Heterocyclic Rings: Can be introduced via N-acylation with corresponding acid chlorides or through reductive amination with aromatic aldehydes.

Alkyl Chains of Varying Lengths and Branching: Can be introduced through reductive amination with various aliphatic aldehydes and ketones.

Functional Groups: Carboxylic acids, esters, and other functional groups can be incorporated into the acylating agent or the aldehyde/ketone used in reductive amination to introduce further handles for chemical modification.

The systematic application of these synthetic methodologies allows for the creation of a diverse library of this compound derivatives, which can be valuable for various chemical and pharmaceutical research applications.

Advanced Synthetic Strategies for Novel this compound Scaffolds

The development of novel analogs of this compound with enhanced or modified biological activities necessitates the use of sophisticated synthetic methodologies. These strategies are aimed at introducing structural complexity and diversity, which can be pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

While the synthesis of this compound itself is relatively straightforward, the construction of more complex analogs, particularly those with stereocenters or additional cyclic systems, requires multi-step total synthesis approaches. These synthetic routes are designed to be flexible, allowing for the introduction of various functional groups at different positions of the molecule.

A hypothetical total synthesis for a complex analog of this compound could involve the enantioselective synthesis of a functionalized morpholine ring, which is a common structural motif in many bioactive compounds. acs.orglifechemicals.com For instance, starting from chiral amino acids or amino alcohols, a diverse collection of substituted morpholines can be produced, varying in regiochemistry and stereochemistry. acs.org These chiral morpholine building blocks can then be coupled with a suitably functionalized six-carbon alkyl chain to generate the target complex analogs.

One potential strategy for creating a complex analog could involve an intramolecular aza-Michael reaction to form a substituted morpholine ring. nih.gov The subsequent attachment of the hexylamine side chain could be achieved through various C-N bond-forming reactions, such as reductive amination or alkylation. The choice of synthetic route would depend on the desired complexity and the specific functional groups to be incorporated into the final molecule.

The following table outlines a conceptual total synthesis approach for a hypothetical complex analog, illustrating the types of reactions that might be employed.

| Step | Reaction Type | Description | Key Reagents | Intermediate |

| 1 | Asymmetric Synthesis | Enantioselective synthesis of a chiral amino alcohol. | Chiral catalyst, starting aldehyde/ketone | Chiral amino alcohol |

| 2 | Cyclization | Intramolecular cyclization to form the morpholine ring. | Activating agent for hydroxyl group, base | Substituted morpholine |

| 3 | Protection | Protection of the secondary amine in the morpholine ring. | Protecting group (e.g., Boc, Cbz) | N-protected morpholine |

| 4 | Side-chain attachment | Alkylation of the N-protected morpholine with a bifunctional hexyl derivative. | 1,6-dihalohexane or equivalent | N-protected 6-morpholin-4-ylhexyl halide |

| 5 | Functionalization | Introduction of the terminal amine group. | Azide source followed by reduction, or direct amination | N-protected this compound |

| 6 | Deprotection | Removal of the protecting group from the morpholine nitrogen. | Acid or hydrogenation | Final complex analog |

This modular approach allows for the synthesis of a wide range of complex analogs by varying the starting materials and reagents at each step.

To efficiently explore the structure-activity relationship (SAR) of this compound, parallel synthesis and combinatorial chemistry techniques are invaluable. nih.gov These high-throughput methods enable the rapid generation of large, diverse libraries of related compounds, which can then be screened for desired biological activities. enamine.net

A combinatorial library based on the this compound scaffold can be designed by systematically varying three key components: the morpholine ring, the hexyl linker, and the terminal amine.

Library Design:

Morpholine Analogs: A variety of substituted morpholines can be used as building blocks. nih.gov These can include commercially available derivatives or custom-synthesized morpholines with diverse substitution patterns.

Linker Modification: The six-carbon linker can be modified to include different functional groups, such as ethers, amides, or aromatic rings, to alter the flexibility and polarity of the molecule.

Terminal Amine Derivatization: The primary amine can be acylated, alkylated, or reductively aminated with a wide range of aldehydes, carboxylic acids, or sulfonyl chlorides to introduce diverse substituents. chemrxiv.orgresearchgate.net

The synthesis of such a library can be carried out using automated or semi-automated parallel synthesizers. researchgate.net Solution-phase synthesis is often preferred for its flexibility and scalability. nih.gov A common strategy involves the use of a common intermediate that can be readily diversified in the final steps of the synthesis. For example, a key intermediate like N-Boc-6-morpholin-4-ylhexylamine could be synthesized on a large scale and then distributed into a multi-well plate format for parallel derivatization of the terminal amine.

The table below illustrates a potential parallel synthesis scheme for a library of this compound amides.

| Reaction Plate | Building Block A (Well A1, B1, ...) | Building Block B (Well A1, A2, ...) | Reaction | Product (Well A1, B2, ...) |

| 1 | N-Boc-6-morpholin-4-ylhexylamine | Carboxylic Acid 1 | Amide Coupling | N-Boc-6-morpholin-4-ylhexylamide of Acid 1 |

| 2 | N-Boc-6-morpholin-4-ylhexylamine | Carboxylic Acid 2 | Amide Coupling | N-Boc-6-morpholin-4-ylhexylamide of Acid 2 |

| ... | ... | ... | ... | ... |

| n | N-Boc-6-morpholin-4-ylhexylamine | Carboxylic Acid n | Amide Coupling | N-Boc-6-morpholin-4-ylhexylamide of Acid n |

Following the parallel synthesis, the resulting library of compounds would be purified, typically using high-throughput purification techniques like mass-directed preparative HPLC, and then characterized before being subjected to biological screening. The data obtained from these screens can then be used to build a comprehensive SAR profile, guiding the design of future generations of more potent and selective compounds.

Investigation of Biological Activities and Molecular Mechanisms of Action for 6 Morpholin 4 Ylhexylamine

Enzyme Inhibition Profiles of 6-Morpholin-4-ylhexylamine

The inhibitory effects of this compound and its related structures have been a subject of interest in biochemical research, particularly concerning enzymes involved in the coagulation cascade.

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for anticoagulant therapies. drugs.com While direct studies on this compound are not extensively documented, research on other morpholine-containing compounds has demonstrated significant Factor Xa inhibitory activity. For instance, a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides has been identified as potent Factor Xa inhibitors. nih.gov The morpholine (B109124) moiety in these compounds plays a crucial role in their binding to the S1 specificity pocket of the enzyme. nih.gov Further research has explored the modification of the morpholin-3-one (B89469) moiety in the known Factor Xa inhibitor rivaroxaban, which led to the development of dual inhibitors of both Factor Xa and thrombin. ebi.ac.uk These findings suggest that the morpholine scaffold is a valuable component in the design of Factor Xa inhibitors.

| Compound | Factor Xa IC50 (nM) | Selectivity vs. Trypsin |

|---|---|---|

| (E)-2-{5-[1-(acetimidoyl)piperidin-4-yloxy]-2-[2-(5-amidino-2-hydroxyphenyl)ethen-1-yl]indolin-1-ylsulfonyl}acetic acid (22f) | Data Not Available in Snippet | Good |

| N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamide (1f) | Data Not Available in Snippet | Selective |

Thrombin is another key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. nih.gov The inhibition of thrombin formation is a direct consequence of Factor Xa inhibition. Therefore, compounds that inhibit Factor Xa, such as certain morpholine derivatives, indirectly inhibit the formation of thrombin. drugs.comfrontiersin.org The development of dual inhibitors that target both Factor Xa and thrombin from a morpholine-containing precursor highlights the potential for this chemical class to impact multiple points in the coagulation pathway. ebi.ac.uk

Serine proteases are a broad family of enzymes with diverse physiological roles. nih.gov The selectivity of enzyme inhibitors is a critical aspect of their pharmacological profile. Studies on morpholine-containing Factor Xa inhibitors have also evaluated their selectivity against other serine proteases, such as trypsin. nih.govnih.gov For example, a series of cinnamylindoline derivatives with Factor Xa inhibitory activity were found to have good selectivity over trypsin. nih.gov The interaction between serine proteases and their inhibitors is a complex process influenced by the specific conformations of both molecules. nih.gov

Modulation of Receptor Systems by this compound Analogs

The morpholine moiety is also present in compounds designed to interact with various receptor systems, indicating its versatility as a pharmacophore.

Adenosine (B11128) receptors, which are G protein-coupled receptors, are involved in numerous physiological processes. mdpi.com Research into 2-aryl-6-morpholinopurine derivatives has revealed their potential as potent antagonists for adenosine receptor subtypes A1, A2A, A2B, and A3. mdpi.comnih.gov The substitution of a morpholine group at the C-6 position of the purine (B94841) nucleus was found to be a key structural feature for high affinity and selectivity. mdpi.com The study of these derivatives has shown that while 9H-purine derivatives were generally more potent, the 9-methylpurine (B1201685) derivatives exhibited greater selectivity. mdpi.comnih.gov These findings underscore the importance of the morpholine group in the development of selective adenosine receptor antagonists. mdpi.com

| Compound Class | Potency | Selectivity | Target Receptors |

|---|---|---|---|

| 9H-purine derivatives | More Potent | Less Selective | A1, A3, dual A1/A2A, A1/A2B, or A1/A3 |

| 9-methylpurine derivatives | Less Potent | More Selective | A1, A3, dual A1/A2A, A1/A2B, or A1/A3 |

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a sensor for a variety of noxious stimuli and is a target for therapeutic intervention in conditions such as pain and inflammation. nih.govfrontiersin.org While direct modulation of TRPA1 by this compound has not been specifically reported, the broader family of TRP channels is known to be modulated by a wide range of chemical compounds. frontiersin.orgnih.gov The modulation of TRPA1 can occur through various mechanisms, including the covalent modification of cysteine residues by electrophilic compounds. nih.govmdpi.com Given the chemical space occupied by morpholine derivatives in interacting with other biological targets, the exploration of their effects on ion channels like TRPA1 could be a future area of research.

Cellular Pathway Perturbations Induced by this compound and its Derivatives

The morpholine ring is a significant pharmacophore in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. researchgate.netnih.gov Its presence in a molecule can enhance potency, modulate pharmacokinetic profiles, and provide specific interactions with biological targets. nih.govnih.gov While direct studies on this compound are limited, the extensive research on related morpholine derivatives provides a strong basis for understanding its potential interactions with key cellular signaling pathways.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a common feature in various human cancers, making it a prime target for therapeutic intervention. researchgate.netconsensus.app Morpholine-containing compounds are among the most prominent and effective inhibitors of the PI3K/Akt/mTOR pathway. consensus.appresearchgate.net

The efficacy of these inhibitors often relies on a crucial hydrogen bond formed between the oxygen atom of the morpholine ring and an amino acid residue, typically a hinge valine (e.g., Val882 or Val828), within the ATP-binding site of the PI3K enzyme. nih.govnih.govacs.org This interaction is a common feature observed in numerous PI3K inhibitors and is considered vital for their potency. nih.govacs.org

Several classes of morpholine-based PI3K inhibitors have been developed, including morpholino-pyrimidines, morpholino-triazines, and morpholinopyrimidine-5-carbonitriles. nih.govnih.gov For instance, NVP-BKM120, a pan-class I PI3K inhibitor, features a 2-morpholine-pyrimidine scaffold where the morpholine oxygen forms the key hydrogen bond with the Val882 backbone. nih.govnih.gov Similarly, in the dual PI3K/mTOR inhibitor PKI-587, which is based on a morpholino-triazine scaffold, the morpholine ring plays a similar role in binding to the active site. nih.gov

The structural importance of the morpholine moiety was highlighted in studies on ZSTK474, a pan-class I PI3K inhibitor containing two morpholine groups. nih.gov Molecular docking studies revealed that one morpholine ring engages in the critical hydrogen bond with the hinge Val828 backbone amide in the catalytic domain. nih.gov Replacing this morpholine group with a piperazine (B1678402) ring resulted in a significant reduction in inhibitory activity, underscoring the sensitivity of this region to the presence of the morpholine oxygen. nih.gov

| Compound/Derivative | Target(s) | IC₅₀ Values | Source(s) |

| NVP-BKM120 | PI3Kα | ~50 nM (general) | nih.gov |

| Class I PI3Ks | Inhibits all four isoforms | nih.gov | |

| ZSTK474 Analog (2b) | PI3Kα | 3.9 nM | nih.gov |

| PI3Kβ | 21 nM | nih.gov | |

| PI3Kδ | 2.9 nM | nih.gov | |

| PI3Kγ | 20.8 nM | nih.gov | |

| Compound 26 | PI3Kα | 20 nM | nih.gov |

| (sulfonyl-morpholinopyrimidine) | PI3Kδ | 46 nM | nih.gov |

| mTOR | 189 nM | nih.gov | |

| Compound A7 | PI3Kα | 0.016 μM | nih.gov |

| (morpholin-triazine) | BRAFV600E | 0.024 μM | nih.gov |

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. mdpi.com These products are important secondary messengers involved in cellular signaling. mdpi.com Aberrant PC-PLC activity has been implicated in the progression of several pathological conditions, including cancer and atherosclerosis. mdpi.com

While research into PC-PLC inhibitors is less extensive than for other kinase families, several classes of small molecules have been identified that can modulate its activity. mdpi.com Notably, morpholinobenzoic acids have been reported as a class of PC-PLC inhibitors. mdpi.com This suggests that the morpholine scaffold, potentially present in compounds like this compound, could be adapted to target this enzyme.

The mechanism by which morpholine-containing compounds might inhibit PC-PLC is not as well-defined as it is for PI3K. However, the development of inhibitors like D609 (a xanthate) has been crucial in studying the roles of PC-PLC, and the identification of morpholinobenzoic acids as inhibitors points to a promising avenue for developing new therapeutic agents targeting this enzyme. mdpi.comnih.gov Further investigation is required to elucidate the specific structure-activity relationships and the precise mode of inhibition for morpholine derivatives against PC-PLC.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another fundamental cascade that governs cell proliferation, differentiation, and survival. nih.gov Significant crosstalk and compensatory regulation exist between the PI3K and MAPK pathways, meaning that inhibiting only one pathway can sometimes lead to limited therapeutic efficacy. nih.gov This has driven the development of dual inhibitors that target components of both cascades simultaneously. nih.gov

The morpholine scaffold has been successfully incorporated into such dual-inhibitor strategies. Researchers have designed and synthesized PI3K/MEK bifunctional inhibitors by tethering a MEK-targeting inhibitor to the triazine core of morpholine-containing PI3K inhibitor analogs. nih.gov MEK is a key kinase within the MAPK pathway. These hybrid compounds demonstrated the ability to inhibit kinases in both pathways at nanomolar concentrations. nih.gov

For example, a derivative of the morpholine-containing PI3K inhibitor ZSTK474 was modified to create a bifunctional inhibitor, compound 6s, which displayed potent inhibition of both PI3K isoforms and MEK. nih.gov This compound showed superior anti-proliferative activity in multiple tumor cell lines compared to its counterparts, which correlated with the simultaneous inhibition of downstream markers for both pathways (AKT and ERK1/2 phosphorylation). nih.gov Additionally, Quizartinib, a morpholine-containing compound, can inhibit downstream effectors of FLT3, which include the MAPK/ERK signaling pathway. researchgate.net

| Compound/Derivative | Target(s) | IC₅₀ Values | Source(s) |

| Compound 6r | PI3Kα | 105 nM | nih.gov |

| (PI3K/MEK dual inhibitor) | PI3Kδ | 181 nM | nih.gov |

| MEK | 350 nM | nih.gov | |

| Compound 6s | PI3Kα | 148 nM | nih.gov |

| (PI3K/MEK dual inhibitor) | PI3Kδ | 134 nM | nih.gov |

| MEK | 208 nM | nih.gov |

Exploration of Other Bioactivities Exhibited by Morpholine-Containing Compounds (contextual for future research on this compound)

The versatility of the morpholine ring extends to a wide array of other biological activities, positioning it as a privileged structure in drug discovery. nih.gov Beyond the modulation of specific kinase pathways, morpholine derivatives have demonstrated significant potential as antiproliferative and antimicrobial agents. researchgate.netresearchgate.net

A vast body of research demonstrates the potent cytotoxic and antiproliferative activities of morpholine-containing compounds against a diverse panel of human cancer cell lines. nih.gove3s-conferences.org These derivatives induce cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activities in the low to submicromolar range against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells. nih.gov Mechanistic studies revealed that the most potent compounds, AK-3 and AK-10, induced cell cycle arrest in the G1 phase and triggered apoptosis. nih.gov Another compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was shown to significantly decrease cell proliferation and induce apoptosis in leukemia cell lines (L1210, HL-60, and U-937). nih.gov

Furthermore, morpholine-substituted tetrahydroquinoline (THQ) derivatives have been developed as potential mTOR inhibitors. mdpi.com Compound 10e from this series emerged as a highly promising candidate, showing exceptional activity against A549 lung cancer cells with an IC₅₀ value of 0.033 µM and inducing apoptosis in a dose-dependent manner. mdpi.com

| Compound/Derivative | Cell Line(s) | IC₅₀ Values | Source(s) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 μM | nih.gov |

| (Morpholine-quinazoline) | MCF-7 (Breast) | 6.44 ± 0.29 μM | nih.gov |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 μM | nih.gov | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 μM | nih.gov |

| (Morpholine-quinazoline) | MCF-7 (Breast) | 3.15 ± 0.23 μM | nih.gov |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | nih.gov | |

| Compound 10e | A549 (Lung) | 0.033 µM | mdpi.com |

| (Morpholine-THQ) | MDA-MB-231 (Breast) | 0.048 µM | mdpi.com |

| MCF-7 (Breast) | 0.052 µM | mdpi.com | |

| BMAQ | L1210, HL-60, U-937 | Dose-dependent decrease in cell number | nih.gov |

| (Morpholine-quinazoline) | (Leukemia) |

Morpholine derivatives have been extensively investigated for their antimicrobial and antifungal properties. researchgate.nete3s-conferences.org The morpholine class of antifungals, which includes drugs like fenpropimorph (B1672530) and amorolfine, acts by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netnih.gov These compounds typically target two different enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov

Recent research has focused on creating novel morpholine analogues to enhance potency and overcome resistance. For example, a series of silicon-incorporated morpholine antifungals (sila-analogues) were synthesized and evaluated. nih.gov One such sila-fenpropimorph analogue, compound 24, exhibited superior fungicidal potential against a range of human fungal pathogens compared to existing drugs like fluconazole, fenpropimorph, and amorolfine. nih.gov Morpholine-based surfactants have also demonstrated activity against drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net

In addition to antifungal effects, various morpholine derivatives possess antibacterial activity. researchgate.netresearchgate.net For example, 4H-4-oxoquinolizines with morpholine-containing substituents at the C-8 position have shown potent activity against both Gram-positive and Gram-negative bacteria, including some quinolone-resistant strains. nih.gov The synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives has also been pursued to leverage the known antibacterial properties of both the morpholine and hydrazide scaffolds. researchgate.net

| Compound/Derivative | Organism(s) | Activity Metric | Value (μg/mL) | Source(s) |

| Compound 24 | Candida albicans | MIC | 2 | nih.gov |

| (Sila-fenpropimorph) | Cryptococcus neoformans | MIC | 1 | nih.gov |

| Aspergillus niger | MIC | 4 | nih.gov | |

| Amorolfine | Candida albicans | MIC | 2 | nih.gov |

| (Reference drug) | Cryptococcus neoformans | MIC | 2 | nih.gov |

| Aspergillus niger | MIC | 4 | nih.gov | |

| P16S3 | Candida albicans | MIC | Not specified | researchgate.net |

| (Morpholine surfactant) | Cryptococcus neoformans | MIC | Not specified | researchgate.net |

| Compound 3ss | S. aureus NCTC 10649M | ED₅₀ (in vivo) | 0.8 mg/kg | nih.gov |

| (Oxoquinolizine) | S. pneumoniae ATCC 6303 | ED₅₀ (in vivo) | 2.0 mg/kg | nih.gov |

| E. coli JUHL | ED₅₀ (in vivo) | 1.4 mg/kg | nih.gov |

MIC: Minimum Inhibitory Concentration; ED₅₀: Effective Dose, 50%

Hydrogen Sulfide (B99878) Donor Capabilities and Associated Biological Functions (based on related morpholine derivatives)

While direct studies characterizing this compound as a hydrogen sulfide (H₂S) donor are not extensively documented, the morpholine moiety is a key structural feature in a well-established class of synthetic, slow-releasing H₂S donors. nih.govmdpi.com Hydrogen sulfide is recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide, and plays crucial roles in a multitude of physiological and pathological processes. nih.govnih.gov Consequently, compounds that can deliver H₂S in a controlled manner are valuable pharmacological tools and potential therapeutic agents. nih.govresearchgate.net

The most widely studied morpholine-based H₂S donor is GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate). mdpi.comnih.gov This water-soluble compound is a derivative of Lawesson's reagent and is noted for its ability to release H₂S slowly and sustainably upon hydrolysis in aqueous environments, mimicking the pace of endogenous H₂S production. nih.govnih.gov This slow-release profile is considered an advantage over simple sulfide salts, which deliver H₂S in a concentrated burst. nih.gov

The biological functions associated with H₂S donation from morpholine derivatives like GYY4137 are diverse and significant. Research has demonstrated potent vasodilatory, anti-inflammatory, and anti-cancer activities. medchemexpress.comfrontiersin.org

Key Biological Functions Linked to Morpholine-Based H₂S Donors:

Cardiovascular Effects: GYY4137 has been shown to induce vasorelaxation in rat small mesenteric arteries, suggesting a role in blood pressure regulation. frontiersin.org The cardioprotective effects of H₂S are well-documented, involving mechanisms such as the reduction of oxidative stress, regulation of ion channels, and promotion of angiogenesis. nih.govnih.gov Studies in spontaneously hypertensive rats found that GYY4137 activated the endogenous sulfide pathway in the thoracic aorta, leading to pro-relaxant and anti-contractile effects. mdpi.com

Anti-Inflammatory Activity: The release of H₂S from GYY4137 has been linked to significant anti-inflammatory effects. frontiersin.org For instance, it can decrease the production of pro-inflammatory mediators like nitrite (B80452) (NO₂), prostaglandin (B15479496) E2 (PGE₂), TNF-α, and IL-6 in human synoviocytes and articular chondrocytes stimulated by lipopolysaccharide (LPS). medchemexpress.com This is achieved, in part, by reducing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and suppressing the activation of the NF-κB inflammatory pathway. medchemexpress.comresearchgate.net

Anticancer Activity: GYY4137 exhibits anticancer properties by inhibiting cell growth, inducing apoptosis, and causing cell cycle arrest. medchemexpress.com A key mechanism identified is the suppression of the STAT3 (signal transducer and activator of transcription 3) pathway. nih.gov By inhibiting STAT3 activation, GYY4137 can downregulate proteins involved in cell survival and proliferation, such as Bcl-2 and cyclin D1. nih.gov In vivo studies have shown that GYY4137 significantly inhibited tumor growth in a hepatocellular carcinoma xenograft model. nih.gov

Mitochondrial and Cellular Metabolism: Recent research indicates that H₂S released from GYY4137 can be utilized by mitochondria. nih.gov In endothelial cells, which possess the enzyme sulfide:quinone oxidoreductase (SQOR), GYY4137-derived H₂S can donate electrons to the mitochondrial electron transport chain, boosting oxygen consumption. nih.gov This mechanism may be central to the protective effects of H₂S donors against oxidative injury. nih.gov

The investigation of compounds like GYY4137 provides a clear precedent for how a morpholine-containing structure can function as a platform for the slow and sustained release of H₂S, thereby exerting a range of potent biological effects.

| Compound/Class | H₂S Release Profile | Key Molecular Pathway Interactions | Associated Biological Functions |

|---|---|---|---|

| Morpholine-Based Donors (e.g., GYY4137) | Slow and sustained release via hydrolysis nih.govnih.gov | Inhibition of NF-κB pathway medchemexpress.comresearchgate.net Inhibition of STAT3 pathway nih.gov Activation of KV7 potassium channels frontiersin.org Donation of electrons to mitochondrial transport chain (via SQOR) nih.gov | Vasodilation frontiersin.org Anti-inflammatory medchemexpress.com Anticancer (induces apoptosis, inhibits proliferation) medchemexpress.comnih.gov Cardioprotective nih.gov Neuromodulatory nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 6 Morpholin 4 Ylhexylamine

Elucidation of Key Structural Features for Biological Efficacy of 6-Morpholin-4-ylhexylamine

The morpholine (B109124) ring is a privileged pharmacophore in drug discovery, often imparting favorable properties such as increased aqueous solubility and metabolic stability. nih.govnih.gov Its saturated heterocyclic nature, containing both an ether and a secondary amine functionality, allows it to participate in hydrogen bonding as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and, when protonated, a hydrogen bond donor. This versatility enables it to anchor within the binding pockets of various biological targets. consensus.appe3s-conferences.org

The hexyl alkyl chain serves as a flexible linker, influencing the compound's lipophilicity and spatial orientation. The length and linearity of this chain are critical in determining how the molecule positions its terminal functional groups—the morpholine ring and the primary amine—for optimal interaction with a receptor or enzyme active site. Variations in chain length can significantly impact binding affinity and selectivity. acs.orgresearchgate.net

The terminal primary amine is a key basic center, which is typically protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, within a biological target. khanacademy.org The presence and accessibility of this amine are frequently essential for the molecule's biological function.

Systematic Structural Modifications and Their Impact on Biological Activity

The systematic modification of this compound's core structure is a fundamental strategy to probe its SAR and to optimize its biological activity. By altering each of the key structural components, medicinal chemists can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Influence of Alkyl Chain Length and Branching

The length of the alkyl chain connecting the morpholine ring and the terminal amine is a critical determinant of biological activity. Studies on analogous N-alkylamine derivatives have consistently demonstrated that chain length modulates the hydrophobic character of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. acs.orgresearchgate.net

Generally, a systematic increase in chain length leads to an increase in lipophilicity and, up to a certain point, an enhancement of biological activity. However, excessively long chains can lead to decreased aqueous solubility and non-specific binding due to increased hydrophobicity. The introduction of branching on the alkyl chain can also have a profound impact, as it can alter the molecule's conformation and steric profile, potentially leading to increased selectivity for a particular target.

| Modification | Effect on Lipophilicity | Potential Impact on Biological Activity |

| Shortening the alkyl chain (e.g., propyl, butyl) | Decrease | May reduce binding affinity if the full length is required for optimal interaction. Can improve aqueous solubility. |

| Lengthening the alkyl chain (e.g., octyl, decyl) | Increase | May enhance binding to hydrophobic pockets. Can lead to decreased solubility and increased non-specific binding. |

| Introducing branching (e.g., isohexyl) | Minor increase | Can provide conformational constraint, potentially increasing selectivity. May introduce steric hindrance that reduces binding. |

Role of the Morpholine Ring and its Substitutions

The morpholine ring is not merely a passive solubilizing group; its heteroatoms can actively participate in binding interactions. nih.gove3s-conferences.org The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity and ability to be substituted offer avenues for further modification.

| Modification | Key Property Change | Potential Impact on Biological Activity |

| Replacement with Piperidine | Loss of ether oxygen | Can decrease hydrogen bond acceptor capacity and alter polarity. |

| Replacement with Thiomorpholine | Replacement of oxygen with sulfur | Alters electronegativity, size, and hydrogen bonding ability. May impact metabolic stability. |

| Substitution on the morpholine ring | Introduction of new functional groups | Can introduce new binding interactions, alter steric profile, and modify lipophilicity. |

Contribution of Terminal Amine Functionality

The terminal primary amine is a critical pharmacophoric feature, often responsible for anchoring the molecule to its biological target through electrostatic interactions. khanacademy.org Modification of this functional group is a key strategy to understand its role and to optimize interactions.

Converting the primary amine to a secondary or tertiary amine by introducing alkyl substituents can modulate its basicity (pKa) and steric hindrance. While this may weaken or alter the ionic interactions, it could also lead to new, favorable van der Waals interactions within the binding pocket. Furthermore, replacing the amine with other functional groups capable of hydrogen bonding, such as an alcohol or an amide, can help to elucidate the precise nature of the interaction at this position.

| Modification | Key Property Change | Potential Impact on Biological Activity |

| Conversion to Secondary Amine (e.g., N-methyl) | Increased steric bulk, slight change in basicity | May introduce new hydrophobic interactions. Could disrupt critical hydrogen bonds. |

| Conversion to Tertiary Amine (e.g., N,N-dimethyl) | Increased steric bulk, decreased hydrogen bond donor capacity | Likely to significantly reduce or abolish activity if hydrogen donation is crucial. |

| Replacement with an Alcohol | Loss of basicity, retention of hydrogen bonding | Can help determine if the positive charge or hydrogen bonding is more critical for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling provides a powerful computational tool to correlate the structural features of a series of compounds with their biological activities. nih.gov For analogs of this compound, a QSAR study could provide predictive models to guide the synthesis of new, more potent derivatives and to understand the key physicochemical properties driving their activity.

Selection and Calculation of Physicochemical Descriptors

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors that capture the essential physicochemical properties of the molecules under investigation. For a series of this compound analogs, a diverse set of descriptors would be calculated to account for various aspects of their molecular structure.

These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, surface area, and specific shape indices. They are important for modeling how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP) or its calculated equivalent (e.g., ClogP). This descriptor is vital for modeling the hydrophobic effect, which is a major driving force for drug-receptor binding and membrane permeation.

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be employed to build the QSAR model. The predictive power of the resulting model is then validated using an external test set of compounds. Such a model for this compound analogs could accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Computational and in Silico Approaches in 6 Morpholin 4 Ylhexylamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the atomic level.

Binding Mode Predictions with Factor Xa and Other Identified Targets

Factor Xa is a critical enzyme in the coagulation cascade and a common target for anticoagulant therapies. Molecular docking simulations can be employed to predict how 6-Morpholin-4-ylhexylamine might bind to the active site of Factor Xa. The process involves preparing a three-dimensional structure of the Factor Xa protein, often obtained from a protein data bank, and then using a docking algorithm to fit the conformationally flexible this compound molecule into the binding pocket.

The results of such simulations are typically scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. These simulations can reveal the most likely binding poses of the compound within the target's active site. For instance, a hypothetical docking study of this compound with Factor Xa could yield the results shown in Table 1.

Table 1: Hypothetical Docking Scores of this compound with Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

|---|---|---|

| Factor Xa | -8.5 | 0.5 |

| Thrombin | -6.2 | 12.3 |

This table is for illustrative purposes only.

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking is instrumental in identifying the specific intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the morpholine (B109124) ring and the primary amine group are key features that could participate in hydrogen bonding with amino acid residues in the active site of a target protein like Factor Xa. The hexyl chain would likely engage in hydrophobic interactions.

A detailed analysis of a docked pose might reveal the interactions summarized in Table 2.

Table 2: Predicted Intermolecular Interactions between this compound and Factor Xa Active Site Residues

| Interaction Type | Interacting Group on Compound | Interacting Residue on Factor Xa | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Primary Amine | Asp189 | 2.8 |

| Hydrogen Bond | Morpholine Oxygen | Gly216 (backbone) | 3.1 |

This table is for illustrative purposes only.

Molecular Dynamics Simulations to Study Compound Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the compound and its target over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

An MD simulation of this compound, both in an aqueous environment and when bound to a target like Factor Xa, could provide insights into its conformational flexibility. The hexyl chain, for example, is expected to be highly flexible, and MD simulations can map its accessible conformations. When bound to a protein, the simulation can assess the stability of the predicted binding pose from docking and identify any conformational rearrangements that occur upon binding. nih.gov

Virtual Screening for Novel Biological Targets of this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to screen a single compound, such as this compound, against a panel of known biological targets to identify potential new therapeutic applications, a process known as reverse docking or target fishing.

In such a study, the structure of this compound would be used as a query to screen a database of protein structures. als-journal.com The results would be a ranked list of potential targets based on their predicted binding affinities for the compound. nih.govresearchgate.net This approach could uncover unexpected targets and suggest new avenues for research. A hypothetical outcome of such a screen is presented in Table 3.

Table 3: Hypothetical Top Hits from a Virtual Screening of this compound Against a Target Database

| Rank | Target | Docking Score (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| 1 | Factor Xa | -8.5 | Anticoagulation |

| 2 | Histamine H3 Receptor | -8.2 | Neurological Disorders |

| 3 | Sigma-1 Receptor | -7.9 | CNS Disorders |

This table is for illustrative purposes only.

Predictive Modeling for Research Compound Properties (excluding human-specific ADME/toxicity)

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can estimate various physicochemical and metabolic properties of a compound before they are tested in a laboratory.

In Silico Assessment of Microsomal Stability (general methodology)

Microsomal stability is a measure of how quickly a compound is metabolized by enzymes in the liver microsomes, which is a critical parameter in early drug discovery. nih.govacs.org In silico models can predict the metabolic stability of a compound based on its chemical structure. acs.org These models are typically built using machine learning algorithms trained on large datasets of compounds with experimentally determined microsomal stability data. scite.aimdpi.com

The general methodology for an in silico assessment of microsomal stability involves the following steps:

Descriptor Calculation: A set of numerical descriptors that characterize the molecular structure of this compound is calculated. These can include 2D and 3D descriptors representing its topology, geometry, and electronic properties.

Model Application: The calculated descriptors are fed into a pre-existing predictive model. This model, which could be a support vector machine, a random forest, or a neural network, then outputs a prediction of the compound's stability.

Prediction Output: The output is typically a classification (e.g., high, medium, or low stability) or a quantitative value (e.g., half-life in minutes).

A hypothetical prediction for this compound is shown in Table 4.

Table 4: Hypothetical In Silico Prediction of Microsomal Stability for this compound

| Property | Predicted Value |

|---|---|

| Microsomal Intrinsic Clearance (µL/min/mg) | 45 |

| Half-life (minutes) | > 30 |

This table is for illustrative purposes only.

Advanced Analytical Methodologies for 6 Morpholin 4 Ylhexylamine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 6-Morpholin-4-ylhexylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By providing information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), it allows for the unambiguous assignment of the molecule's atomic framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the morpholine (B109124) ring, the hexyl chain, and the primary amine group. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would appear as multiplets at approximately 2.4-2.6 ppm and 3.6-3.8 ppm, respectively. The protons of the hexyl chain would produce a series of multiplets in the 1.2-2.7 ppm range. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbon atoms of the morpholine ring adjacent to the oxygen and nitrogen would be observed at approximately 67 ppm and 54 ppm, respectively. The carbons of the hexyl chain would resonate in the aliphatic region of the spectrum, typically between 20 and 60 ppm.

Predicted NMR Data for this compound: The following data are predicted based on the analysis of structurally similar compounds, as specific experimental data for this compound is not readily available in published literature.

| ¹H NMR Predicted Data (in CDCl₃) | |

| Assignment | Predicted Chemical Shift (ppm) |

| H₂N-CH ₂- | ~ 2.68 (t) |

| Morpholine-N-CH ₂- | ~ 2.42 (t) |

| -CH ₂(CH₂)₄CH ₂- | ~ 1.25-1.55 (m) |

| Morpholine O-CH ₂- | ~ 3.73 (t) |

| Morpholine N-CH ₂- (ring) | ~ 2.46 (t) |

| H₂N- | ~ 1.5 (s, broad) |

| ¹³C NMR Predicted Data (in CDCl₃) | |

| Assignment | Predicted Chemical Shift (ppm) |

| H₂N-C H₂- | ~ 42.1 |

| Morpholine-N-C H₂- | ~ 59.0 |

| -C H₂(CH₂)₄C H₂- | ~ 26.5, 27.2, 31.8 |

| Morpholine O-C H₂- | ~ 67.0 |

| Morpholine N-C H₂- (ring) | ~ 53.8 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound (C₁₀H₂₂N₂O), the exact mass of the molecular ion [M]⁺ would be approximately 186.1732 u. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thus verifying the molecular formula.

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic cleavages. A prominent fragment would be expected at m/z 100, corresponding to the [M-C₆H₁₂NH₂]⁺ ion, resulting from cleavage of the bond between the hexyl chain and the morpholine nitrogen. Another significant fragmentation pathway is alpha-cleavage adjacent to the primary amine, leading to fragments from the hexyl chain.

Predicted Mass Spectrometry Data for this compound: The following data are predicted based on established fragmentation patterns of amines and morpholine derivatives.

| Predicted MS Fragmentation Data | |

| m/z Value | Predicted Fragment Identity |

| 186 | [M]⁺ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring) |

| 30 | [CH₄N]⁺ (Primary amine fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The molecule would exhibit characteristic absorption bands corresponding to the vibrations of its bonds. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl chain and morpholine ring, C-O-C stretching for the ether linkage in the morpholine ring, and C-N stretching vibrations. researchgate.net

Predicted IR Absorption Bands for this compound: Predictions are based on typical IR frequencies for the functional groups present.

| Predicted IR Data | |

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands, medium) |

| C-H Stretch (aliphatic) | 2850-2960 (strong) |

| N-H Bend (primary amine) | 1590-1650 (medium) |

| C-O-C Stretch (ether) | 1070-1150 (strong) |

| C-N Stretch (amine) | 1020-1250 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound, being an aliphatic amine and ether, lacks significant chromophores that absorb light in the ultraviolet-visible range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of this compound, although it could be used for detection if the molecule is derivatized with a UV-absorbing group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. Due to the compound's basic nature and lack of a strong UV chromophore, specific HPLC methods are required for effective analysis.

A common approach would be reverse-phase HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an ion-pairing agent or a buffer to ensure good peak shape. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatizing the amine with a fluorescent or UV-active tag to allow for fluorescence or UV detection. sielc.com

Typical HPLC Method Parameters for this compound Analysis: The following parameters represent a hypothetical method suitable for this type of compound.

| HPLC Method Parameters | |

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or UV (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and improve chromatographic performance. gdut.edu.cnnih.gov Derivatization, for instance by silylation or acylation of the primary amine group, can reduce peak tailing and enhance detection. nih.gov

The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides identification based on the mass spectrum of the eluting peak. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the compound. waters.com

Typical GC-MS Method Parameters for this compound Analysis: The following parameters represent a hypothetical method suitable for this type of compound.

| GC-MS Method Parameters | |

| Parameter | Typical Condition |

| Column | HP-5MS or similar (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structure Determination (general methodology)

X-ray crystallography is a powerful and widely used technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgulisboa.pt This method provides detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of compounds like this compound. The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a crystal. libretexts.orgwikipedia.org

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. creativebiomart.net The crystal, typically larger than 0.1 mm in all dimensions, must be pure and possess a regular internal structure. wikipedia.org This crystal is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. azom.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots, known as reflections. wikipedia.orgcreativebiomart.net

The intensities and positions of these reflections are recorded by a detector. wikipedia.org By analyzing this diffraction pattern, researchers can generate a three-dimensional map of the electron density within the crystal. nih.gov From this electron density map, the positions of the individual atoms can be determined, revealing the complete molecular structure of the compound. wikipedia.orgcreativebiomart.net

Biochemical and Cell-Based Assays for Functional Characterization

Biochemical and cell-based assays are indispensable tools for understanding the biological activity of a compound. lonza.com These assays provide quantitative data on how a compound interacts with specific biological targets and affects cellular processes.

Enzyme activity assays are used to determine the effect of a compound on the catalytic activity of a specific enzyme. For compounds that may target the coagulation cascade, assays involving Factor Xa are particularly relevant. biocompare.comabcam.com Factor Xa is a critical enzyme in the blood coagulation pathway, and its inhibition is a key strategy for anticoagulant therapies. abcam.comahajournals.org

Clotting assays and chromogenic assays are two common methods used to measure Factor Xa activity. ahajournals.orgpractical-haemostasis.com

Clotting-based assays measure the time it takes for plasma to clot after the addition of reagents that initiate coagulation. In the presence of a Factor Xa inhibitor, the clotting time is prolonged. practical-haemostasis.com

Chromogenic assays utilize a synthetic substrate that, when cleaved by Factor Xa, releases a colored product (a chromophore). ahajournals.orgbpsbioscience.com The amount of color produced is directly proportional to the Factor Xa activity. bpsbioscience.com By measuring the color intensity, the inhibitory effect of a compound on Factor Xa can be quantified. ahajournals.org The residual Factor Xa activity is inversely proportional to the concentration of the inhibitor in the sample. practical-haemostasis.com

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. researchgate.net Radioligand binding assays are a highly sensitive and widely used method for this purpose. oncodesign-services.comcreative-bioarray.com These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. oncodesign-services.com

There are two main types of radioligand binding assays:

Saturation assays are performed by incubating a fixed amount of receptor with increasing concentrations of a radioligand. This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. creative-bioarray.comlabome.com

Competition assays are used to determine the affinity of an unlabeled test compound for the receptor. oncodesign-services.com In these experiments, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled compound. nih.gov The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor. oncodesign-services.com

Cell proliferation and viability assays are fundamental in drug discovery for assessing the effects of compounds on cell growth and health. danaher.comresearchgate.net These assays are crucial for evaluating the antiproliferative potential of a compound. wisdomlib.org They measure various cellular parameters to determine the number of viable cells in a sample after treatment with the test compound. nih.gov

A variety of methods are available, each based on a different cellular function: nih.gov

Metabolic activity assays: These assays, such as the MTT or resazurin (B115843) reduction assays, measure the metabolic activity of viable cells. sygnaturediscovery.com

ATP production assays: The amount of ATP present is directly proportional to the number of viable cells. nih.gov

Cell membrane integrity assays: These assays use dyes that can only enter cells with compromised membranes (i.e., dead cells). nih.gov

These assays can be used to determine the concentration of a compound that inhibits cell growth by 50% (GI50), a key parameter in antiproliferative studies. mdpi.com

Future Research Directions and Translational Potential of 6 Morpholin 4 Ylhexylamine in Academic Settings

Discovery of Novel Biological Targets for 6-Morpholin-4-ylhexylamine

The initial and most critical step in elucidating the therapeutic potential of this compound is the identification of its biological targets. The morpholine (B109124) moiety is a versatile scaffold known to interact with a wide array of biological targets, including enzymes and receptors. nih.gov For instance, various morpholine derivatives have been shown to exhibit a range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory effects. researchgate.netacs.org

Future academic research should, therefore, embark on a systematic screening of this compound against diverse panels of biological targets. High-throughput screening (HTS) campaigns against libraries of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families could reveal initial "hits." The presence of the flexible hexylamine (B90201) linker in this compound may allow it to access binding pockets that are not reachable by more rigid morpholine-containing compounds.

Table 1: Potential Target Classes for this compound Based on Known Activities of Morpholine Derivatives

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Kinases | The morpholine ring is a common feature in kinase inhibitors. | Oncology, Inflammation |

| GPCRs | Morpholine derivatives have shown activity at various GPCRs. | CNS disorders, Metabolic diseases |

| Ion Channels | The basic amine in the hexylamine chain could interact with acidic residues in ion channel pores. | Neurological disorders, Cardiovascular diseases |

| Epigenetic Targets | Some nitrogen-containing heterocycles are known to interact with epigenetic modifying enzymes. | Oncology, Genetic disorders |

Subsequent target validation studies, employing techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and genetic knockdown/knockout experiments, would be essential to confirm the direct interaction and functional relevance of any identified targets.

Development of Next-Generation this compound Derivatives with Enhanced Efficacy or Selectivity

Following the identification of one or more validated biological targets, the next logical step would be the initiation of a medicinal chemistry program to synthesize and evaluate next-generation derivatives of this compound. The goal of such a program would be to enhance the compound's potency, selectivity, and drug-like properties. The modular nature of this compound, consisting of a morpholine ring, a hexylamine linker, and a primary amine, offers multiple points for chemical modification.

Structure-activity relationship (SAR) studies would be central to this effort. Systematic modifications could include:

Modification of the morpholine ring: Introduction of substituents on the morpholine ring could modulate binding affinity and selectivity.

Alteration of the hexyl linker: The length and rigidity of the linker could be varied to optimize the orientation of the morpholine and amine groups within the target's binding site.

Derivatization of the primary amine: The primary amine could be acylated, alkylated, or incorporated into other functional groups to explore additional interactions with the target and to modulate physicochemical properties.

Computational modeling and in silico screening could be employed to guide the rational design of these new derivatives, prioritizing compounds with a higher probability of improved biological activity.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Biological Systems

It is increasingly recognized that for complex diseases, targeting a single biological entity may be insufficient. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, has gained traction as a promising strategy. Given the promiscuous nature of the morpholine scaffold, it is plausible that this compound and its derivatives may exhibit polypharmacological profiles.

Future research should not only focus on identifying the primary target but also on characterizing the compound's broader target landscape. This could be achieved through chemoproteomic approaches. A well-defined polypharmacological profile could be advantageous for treating complex multifactorial diseases such as cancer or neurodegenerative disorders. For instance, a derivative that simultaneously inhibits a key kinase and modulates a relevant GPCR could offer synergistic therapeutic benefits.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

To gain a holistic understanding of the mechanism of action of this compound, the integration of various "omics" technologies will be indispensable. These technologies provide a global view of the cellular changes induced by a compound, moving beyond the study of a single target.

Genomics and Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in cells treated with this compound, providing clues about the cellular pathways it modulates.

Proteomics: Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can identify changes in protein expression and post-translational modifications, offering a more direct readout of the compound's functional effects.

Metabolomics: By analyzing the global metabolic changes in response to the compound, researchers can identify key metabolic pathways that are affected, which can be particularly insightful for diseases with a metabolic component.

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's cellular effects, aiding in the elucidation of its mechanism of action and potentially identifying novel biomarkers of response.

Application of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound could also serve as a valuable chemical probe for basic biological research. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.

Once a specific and potent derivative of this compound is developed with a well-characterized biological target, it could be used to investigate the physiological and pathological roles of that target. For example, if the compound is found to be a selective inhibitor of a particular enzyme, it could be used to study the consequences of inhibiting that enzyme's activity in various cellular models. The development of fluorescently labeled or biotinylated versions of the compound could also facilitate imaging and pull-down experiments to study the localization and interaction partners of its target protein. The morpholine moiety has been successfully incorporated into fluorescent probes for intracellular pH detection, highlighting the feasibility of such modifications. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 6-Morpholin-4-ylhexylamine in laboratory environments?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including impermeable gloves selected based on manufacturer-specified penetration times and degradation resistance. Respiratory protection (e.g., air-purifying respirators for low exposure or self-contained apparatus for prolonged use) is critical. Tightly sealed goggles and lab coats are mandatory to prevent ocular/skin contact. Safety protocols should align with OSHA HCS guidelines for amine derivatives .

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Use ORTEP-3 for visualizing thermal ellipsoids and WinGX for data integration and validation. Cross-validate results with tools like PLATON to check for twinning or disorder, ensuring compliance with crystallographic standards .

Q. What steps ensure accurate formulation of a research question for studying this compound’s physicochemical properties?

- Methodological Answer : Start by identifying gaps in existing literature (e.g., solubility, stability). Define variables: independent variables (e.g., solvent polarity, temperature) and dependent variables (e.g., partition coefficients). Refine the question iteratively using keyword strategies (e.g., "morpholine derivatives + solubility + HPLC") and theoretical frameworks (e.g., QSPR models) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Apply multi-technique validation:

- Use high-resolution crystallography (SHELXL) to confirm bond lengths/angles.

- Compare with NMR/IR spectra to validate functional groups.

- Employ density functional theory (DFT) to model electronic structures and reconcile experimental vs. computational results. Document uncertainties in refinement parameters (e.g., R-factors) .

Q. What computational methods quantify the puckering dynamics of the morpholine ring in this compound?

- Methodological Answer : Apply Cremer-Pople ring-puckering coordinates to analyze out-of-plane displacements. Use software like Gaussian or ORCA to calculate puckering amplitudes (q) and phase angles (φ) from crystallographic data. Compare with molecular dynamics simulations to assess thermal fluctuations .

Q. How should ethical considerations be integrated into experimental design for studies involving this compound?

- Methodological Answer : Address data integrity (e.g., secure storage, anonymization for shared datasets) and authorship transparency. Predefine roles in collaborative studies to avoid disputes. Obtain institutional review board (IRB) approval for biological testing and adhere to chemical safety regulations (e.g., EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.